molecular formula C7H15NO3 B2550751 (R)-Pyrrolidin-3-ylmethanol acetate CAS No. 2387560-50-9

(R)-Pyrrolidin-3-ylmethanol acetate

Cat. No.: B2550751
CAS No.: 2387560-50-9
M. Wt: 161.201
InChI Key: HGKLTMDSPSILTK-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Pyrrolidin-3-ylmethanol acetate is an organic compound that belongs to the class of esters It is derived from pyrrolidine, a five-membered nitrogen-containing heterocycle, and methanol acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-3-ylmethanol acetate typically involves the esterification of ®-Pyrrolidin-3-ylmethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidin-3-ylmethanol acetate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-3-ylmethanol acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Pyrrolidin-3-ylmethanol acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-3-ylmethanol acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active ®-Pyrrolidin-3-ylmethanol, which can then interact with its target. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Linalool: An acyclic monoterpene alcohol with a pleasant floral odor.

    Linalyl acetate: An ester derived from linalool, commonly used in perfumes and flavorings.

    Isoamyl acetate: An ester with a banana-like odor, used in flavorings and fragrances.

Uniqueness

®-Pyrrolidin-3-ylmethanol acetate is unique due to its specific structure, which combines the properties of pyrrolidine and methanol acetate. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

acetic acid;[(3R)-pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.C2H4O2/c7-4-5-1-2-6-3-5;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4)/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKLTMDSPSILTK-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNCC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1CNC[C@@H]1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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